Home > Products > Screening Compounds P138737 > D-erythro-Ritalinic Acid
D-erythro-Ritalinic Acid - 744954-37-8

D-erythro-Ritalinic Acid

Catalog Number: EVT-1199399
CAS Number: 744954-37-8
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

D-erythro-Ritalinic Acid is a chiral metabolite of dl-threo-methylphenidate (methyl-2-phenyl-2-(2-piperidyl)acetate), a psychostimulant drug. [, ] It exists as one of the four possible stereoisomers of ritalinic acid, arising from the two chiral centers in its molecular structure. [] While its parent compound, methylphenidate, is widely used to treat attention deficit hyperactivity disorder (ADHD), research suggests that the pharmacological activity primarily resides in the d-threo enantiomer. [] D-erythro-Ritalinic Acid serves as a valuable tool in scientific research, particularly in areas like pharmacokinetics and renal imaging. []

Classification

D-erythro-Ritalinic Acid falls under the category of metabolites in pharmacology, specifically as a major metabolite of methylphenidate. It is classified as a substituted phenethylamine, which is a common structural motif in various psychoactive substances.

Synthesis Analysis

The synthesis of D-erythro-Ritalinic Acid is primarily achieved through the hydrolysis of methylphenidate. This reaction can be catalyzed by carboxylesterase 1, an enzyme that is predominantly expressed in the liver. The hydrolysis process involves breaking down the ester bond in methylphenidate, resulting in the formation of D-erythro-Ritalinic Acid and other by-products .

Synthetic Routes

  1. Hydrolysis Method:
    • Reagents: Methylphenidate, water.
    • Catalyst: Carboxylesterase 1.
    • Conditions: Typically occurs in physiological conditions within the liver.
  2. Industrial Production:
    • In industrial settings, various organic acids (e.g., hydrochloric acid, oxalic acid) may be utilized to facilitate the synthesis and purification of D-erythro-Ritalinic Acid from intermediates.
Molecular Structure Analysis

The molecular structure of D-erythro-Ritalinic Acid features a phenethylamine backbone with a carboxylic acid group attached. The compound exhibits chirality due to its asymmetric carbon atoms, resulting in distinct stereoisomers.

Structural Data

  • Molecular Formula: C13H17NO2C_{13}H_{17}NO_{2}
  • Molecular Weight: 219.284 g/mol
  • SMILES Notation: OC(C1=CC=CC=C1)(C(=O)O)N(C2=CC=CC=C2)C(=O)O

The presence of two chiral centers allows for the existence of multiple stereoisomers, with D-erythro being one of them .

Chemical Reactions Analysis

D-erythro-Ritalinic Acid participates in several chemical reactions:

  1. Hydrolysis:
    • The primary reaction leading to its formation from methylphenidate.
    • Conditions: Catalyzed by carboxylesterase 1 in the liver.
  2. Oxidation and Reduction:
    • These reactions can occur under specific conditions but are less common compared to hydrolysis.
  3. Substitution Reactions:
    • D-erythro-Ritalinic Acid can react with other compounds to form derivatives, depending on the reagents used.

Reaction Conditions

  • Hydrolysis typically occurs under physiological conditions.
  • Oxidation and reduction reactions require controlled conditions with appropriate reagents.
Mechanism of Action

As an inactive metabolite, D-erythro-Ritalinic Acid does not exhibit significant pharmacological activity itself. Its formation occurs via the hydrolysis of methylphenidate, where carboxylesterase 1 catalyzes the cleavage of the ester bond, resulting in the conversion to D-erythro-Ritalinic Acid . This metabolic pathway is crucial for understanding the pharmacokinetics of methylphenidate and its impact on therapeutic efficacy and safety.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water and organic solvents.

Chemical Properties

  • pKa Values: Indicative of its acidic nature due to the carboxylic acid group.
  • Stability: Generally stable under normal storage conditions but sensitive to heat and light.

Relevant Data

  • The melting point and boiling point data are essential for understanding its handling and storage requirements but are not specified in available literature.
Applications

D-erythro-Ritalinic Acid has several scientific applications:

  1. Pharmaceutical Research:
    • Used as an intermediate in synthesizing methylphenidate and its analogues like ethylphenidate .
  2. Biological Studies:
    • Investigated for its role in the metabolism of methylphenidate and its potential effects on human physiology .
  3. Diagnostic Imaging:
    • Explored for potential applications as a radiolabeled compound for renal imaging purposes.
  4. Chemical Industry:
    • Utilized in producing specialty chemicals and research chemicals due to its structural properties .
Introduction to D-erythro-Ritalinic Acid

Chemical Identity and Stereochemical Configuration

Structural Characterization

D-erythro-ritalinic acid (CAS 744954-37-8) has the molecular formula C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol. Its structure comprises two chiral centers: a phenyl-substituted carbon and a piperidine ring carbon. The erythro designation arises from syn-orientation of the phenyl and piperidin-2-yl groups, while the D-configuration specifies (2R,2’S) stereochemistry at these centers [9] [10]. The carboxylic acid functional group replaces methylphenidate’s ester moiety, abolishing central nervous system activity [2] [5].

Comparative Analysis of Threo- and Erythro-Diastereomers

Methylphenidate exists as four stereoisomers: d-threo, l-threo, d-erythro, and l-erythro. The threo isomers (with anti-oriented substituents) are pharmacologically relevant, while erythro isomers are negligible in clinical effects. Key distinctions:

  • Stereochemical Stability: Threo-methylphenidate resists racemization under physiological conditions, whereas erythro isomers may interconvert [2].
  • Enzymatic Selectivity: Carboxylesterase 1 (CES1) hydrolyzes threo-methylphenidate 6–7 times faster than erythro isomers due to steric constraints in its active site [7].
  • Bioactivity: d-threo-Methylphenidate inhibits dopamine reuptake, while its erythro counterparts and ritalinic acid metabolites lack affinity for monoamine transporters [2] .

Table 1: Stereochemical Properties of Methylphenidate and Ritalinic Acid Isomers

IsomerRelative CES1 Hydrolysis RatePharmacological ActivityOrientation of Substituents
d-threoHighHigh (dopamine reuptake inhibitor)anti
l-threoModerateLowanti
d-erythroLowNonesyn
l-erythroLowNonesyn
Ritalinic acidN/A (metabolite)NoneN/A

Biosynthetic Origins and Metabolic Context

Role as a Primary Metabolite of Methylphenidate

D-erythro-ritalinic acid is the major de-esterified metabolite of erythro-methylphenidate, generated via hepatic hydrolysis. Orally administered methylphenidate undergoes extensive first-pass metabolism (>70%), producing ritalinic acid derivatives detectable in plasma within 1–2 hours. D-erythro-ritalinic acid itself is pharmacologically inert but serves as a biomarker for methylphenidate exposure in forensic and clinical toxicology [2] [5] [6]. In plasma, concentrations of ritalinic acid metabolites typically exceed those of the parent drug by 6–126-fold due to rapid hydrolysis and accumulation [6].

Enzymatic Hydrolysis Pathways Involving Carboxylesterase 1

The conversion of methylphenidate to ritalinic acid is catalyzed primarily by carboxylesterase 1 (CES1), a serine hydrolase expressed in the liver. Key mechanistic features:

  • Stereoselectivity: CES1 hydrolyzes l-threo-methylphenidate 6–7 times faster than d-threo-methylphenidate due to superior binding affinity. Erythro isomers exhibit even slower kinetics [7] [9].
  • Genetic Variability: CES1 polymorphisms (e.g., G143E, Asp260fs) impair hydrolysis, leading to elevated methylphenidate concentrations and potential toxicity. Such variants occur in ~3% of populations and abolish enzymatic activity [5] [7].
  • Reaction Specificity: Hydrolysis cleaves the methyl ester bond, yielding methanol and ritalinic acid. The reaction follows Michaelis-Menten kinetics, with CES1 exhibiting higher catalytic efficiency (kcat/Km) for methylphenidate than for other esters like cocaine [7] [9].

Table 2: Metabolic Parameters for CES1-Mediated Hydrolysis of Methylphenidate Isomers

SubstrateCatalytic Efficiency (kcat/Km, min⁻¹µM⁻¹)Contribution to Total MetabolismImpact of CES1 Deficiency
l-threo-Methylphenidate0.18–0.2570–75%7-fold ↑ plasma concentrations
d-threo-Methylphenidate0.03–0.0425–30%3-fold ↑ plasma concentrations
d-erythro-Methylphenidate<0.01<5%Negligible change

Analytically, D-erythro-ritalinic acid is resolved via chiral LC-MS/MS using vancomycin-based columns, enabling precise quantification in blood and oral fluid [6] [8]. Its synthesis involves stereocontrolled routes for reference standard production, though commercial availability remains limited to specialized suppliers [9] [10].

Properties

CAS Number

744954-37-8

Product Name

D-erythro-Ritalinic Acid

IUPAC Name

(2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

InChI

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12+/m1/s1

InChI Key

INGSNVSERUZOAK-NEPJUHHUSA-N

SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O

Synonyms

(αS,2R)-α-Phenyl-2-piperidineacetic Acid;

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O

Isomeric SMILES

C1CCN[C@H](C1)[C@H](C2=CC=CC=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.